molecular formula C19H22BrN B119904 N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide CAS No. 20845-65-2

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Cat. No.: B119904
CAS No.: 20845-65-2
M. Wt: 344.3 g/mol
InChI Key: PWZIHTOPQIWGNP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIHTOPQIWGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943093
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-65-2
Record name Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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